![molecular formula C23H29Cl2N3O2 B3047852 1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-methoxy-3,4-dihydroquinolin-2-one;hydrochloride CAS No. 145969-31-9](/img/structure/B3047852.png)
1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-methoxy-3,4-dihydroquinolin-2-one;hydrochloride
Vue d'ensemble
Description
OPC-14523 (chlorhydrate) est un antidépresseur développé par Otsuka America Pharmaceutical. Il est connu pour sa forte affinité pour les récepteurs sigma et le transporteur de la sérotonine, ce qui en fait un inhibiteur puissant de la recapture de la sérotonine. Ce composé est principalement étudié pour son utilisation potentielle dans le traitement de la dépression, de la boulimie et des troubles obsessionnels compulsifs .
Méthodes De Préparation
La synthèse d'OPC-14523 (chlorhydrate) implique plusieurs étapes, notamment la formation d'un squelette de phénylpiperazine. La voie de synthèse comprend généralement les étapes suivantes :
Formation du squelette de phénylpiperazine : Cela implique la réaction d'un dérivé de pipérazine avec un groupe phényle.
Introduction de la chaîne propyle : La chaîne propyle est introduite par une réaction de substitution nucléophile.
Méthoxylation : Le groupe méthoxy est ajouté au cycle quinoléine par une réaction de substitution électrophile aromatique.
Formation du sel de chlorhydrate : La dernière étape consiste à former le sel de chlorhydrate en faisant réagir la base libre avec de l'acide chlorhydrique
Les méthodes de production industrielle d'OPC-14523 (chlorhydrate) sont optimisées pour la synthèse à grande échelle, garantissant un rendement et une pureté élevés. Ces méthodes impliquent souvent l'utilisation de réacteurs automatisés et de procédés à flux continu pour améliorer l'efficacité et la reproductibilité.
Analyse Des Réactions Chimiques
OPC-14523 (chlorhydrate) subit plusieurs types de réactions chimiques :
Oxydation : Le composé peut être oxydé pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution : Les réactions de substitution nucléophile et électrophile peuvent modifier les cycles phényle et pipérazine.
Hydrolyse : Le composé peut subir une hydrolyse en milieu acide ou basique pour donner ses constituants.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium et des nucléophiles tels que le méthylate de sodium. Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des formes réduites et des analogues substitués .
4. Applications de la recherche scientifique
OPC-14523 (chlorhydrate) a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé de référence dans les études impliquant des récepteurs sigma et des transporteurs de la sérotonine.
Biologie : Le composé est utilisé pour étudier les effets de l'inhibition de la recapture de la sérotonine sur l'activité neuronale et le comportement.
Médecine : OPC-14523 (chlorhydrate) est étudié pour ses effets thérapeutiques potentiels dans le traitement de la dépression, de la boulimie et des troubles obsessionnels compulsifs.
Industrie : Le composé est utilisé dans le développement de nouveaux antidépresseurs et comme étalon dans les processus de contrôle qualité
5. Mécanisme d'action
OPC-14523 (chlorhydrate) exerce ses effets principalement par l'inhibition de la recapture de la sérotonine. Il se lie au transporteur de la sérotonine, empêchant la recapture de la sérotonine dans les neurones présynaptiques. Cela augmente la concentration de sérotonine dans la fente synaptique, améliorant la neurotransmission sérotoninergique. De plus, OPC-14523 (chlorhydrate) agit comme un agoniste des récepteurs sigma, modulant l'activité neuronale et contribuant à ses effets antidépresseurs .
Applications De Recherche Scientifique
OPC-14523 (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving sigma receptors and serotonin transporters.
Biology: The compound is used to study the effects of serotonin reuptake inhibition on neuronal activity and behavior.
Medicine: OPC-14523 (hydrochloride) is investigated for its potential therapeutic effects in treating depression, bulimia, and obsessive-compulsive disorders.
Industry: The compound is used in the development of new antidepressant drugs and as a standard in quality control processes
Mécanisme D'action
OPC-14523 (hydrochloride) exerts its effects primarily through the inhibition of serotonin reuptake. It binds to the serotonin transporter, preventing the reuptake of serotonin into presynaptic neurons. This increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. Additionally, OPC-14523 (hydrochloride) acts as an agonist at sigma receptors, modulating neuronal activity and contributing to its antidepressant effects .
Comparaison Avec Des Composés Similaires
OPC-14523 (chlorhydrate) est unique en raison de sa double action en tant qu'inhibiteur de la recapture de la sérotonine et agoniste des récepteurs sigma. Des composés similaires comprennent :
Fluoxétine : Un inhibiteur sélectif de la recapture de la sérotonine (ISRS) sans activité significative au niveau des récepteurs sigma.
Imipramine : Un antidépresseur tricyclique qui inhibe la recapture de la sérotonine et de la norépinéphrine, mais qui n'a pas d'activité au niveau des récepteurs sigma.
Sertraline : Un autre ISRS avec une forte sélectivité pour le transporteur de la sérotonine, mais une affinité minimale pour les récepteurs sigma
Comparé à ces composés, OPC-14523 (chlorhydrate) offre une combinaison unique d'inhibition de la recapture de la sérotonine et d'agonisme des récepteurs sigma, offrant potentiellement des effets thérapeutiques améliorés dans le traitement de la dépression et des troubles connexes.
Propriétés
IUPAC Name |
1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-methoxy-3,4-dihydroquinolin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O2.ClH/c1-29-22-8-3-7-21-20(22)9-10-23(28)27(21)12-4-11-25-13-15-26(16-14-25)19-6-2-5-18(24)17-19;/h2-3,5-8,17H,4,9-16H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOVXVXPFWJNBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC(=O)N2CCCN3CCN(CC3)C4=CC(=CC=C4)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145969-31-9 | |
| Record name | 2(1H)-Quinolinone, 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145969-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | OPC-14523 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145969319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OPC-14523 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV3VP43XU4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
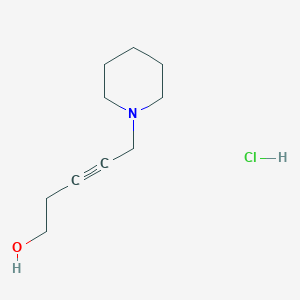
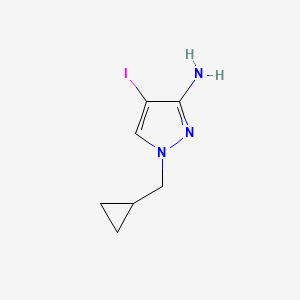
![5-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3047773.png)
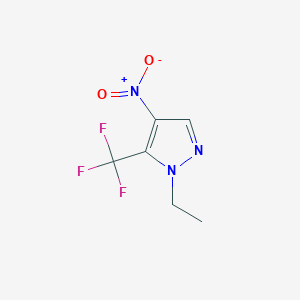
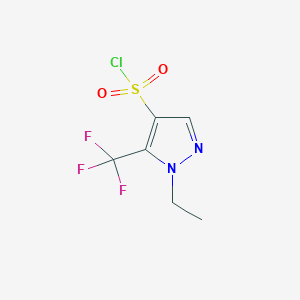
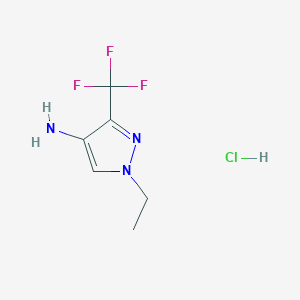
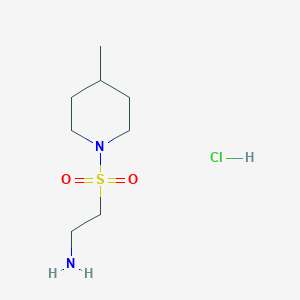
![Methyl 5-(4-fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B3047783.png)

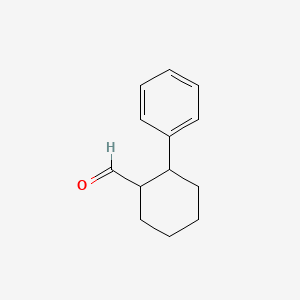
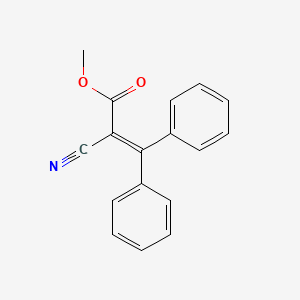

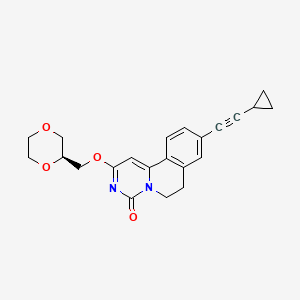
![2-((2S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrol-2-yl)acetic acid](/img/structure/B3047792.png)
